An In-Depth Technical Guide to 4-Amino-3,5-dihydroxybenzoic Acid for Research and Development Professionals
An In-Depth Technical Guide to 4-Amino-3,5-dihydroxybenzoic Acid for Research and Development Professionals
Introduction
4-Amino-3,5-dihydroxybenzoic acid is a polysubstituted aromatic carboxylic acid. As a derivative of benzoic acid, it possesses a unique arrangement of functional groups—a carboxylic acid, an amine, and two hydroxyl groups—that makes it a molecule of significant interest for synthetic chemists, materials scientists, and drug development professionals. The dense functionalization on the benzene ring provides multiple reaction sites, offering a versatile platform for constructing more complex molecular architectures. Its structural similarity to known pharmacophores and biologically active compounds suggests its potential as a key building block in the synthesis of novel therapeutic agents and functional materials.
This guide serves as a comprehensive technical resource, consolidating the known and predicted physicochemical properties of 4-Amino-3,5-dihydroxybenzoic acid. It offers insights into its molecular structure, reactivity, and analytical profile, alongside a proposed synthetic pathway, to empower researchers in leveraging this compound for advanced applications.
Molecular Identity and Structure
The foundational characteristics of a compound dictate its behavior and potential applications. The identity of 4-Amino-3,5-dihydroxybenzoic acid is established by the following descriptors.
| Identifier | Value | Source |
| CAS Number | 958232-24-1 | [1][2][3] |
| Molecular Formula | C₇H₇NO₄ | [3][4] |
| Molecular Weight | 169.14 g/mol | [1] |
| IUPAC Name | 4-Amino-3,5-dihydroxybenzoic acid | N/A |
| Synonyms | Benzoic acid, 4-amino-3,5-dihydroxy- | |
| InChI Key | OZXVKLZAIACTOQ-UHFFFAOYSA-N | [1] |
| SMILES | O=C(O)C1=CC(O)=C(N)C(O)=C1 | [3] |
The molecule's structure is central to its properties. The aromatic ring is substituted with three electron-donating groups (one amino, two hydroxyls) and one electron-withdrawing group (carboxylic acid). This electronic configuration profoundly influences the molecule's acidity, basicity, nucleophilicity, and susceptibility to electrophilic aromatic substitution. The proximity of these groups allows for strong intramolecular and intermolecular hydrogen bonding, which is expected to dominate its physical properties.
Physical Properties
The physical properties of 4-Amino-3,5-dihydroxybenzoic acid are largely governed by its dense functionalization and capacity for hydrogen bonding.
| Property | Value / Observation | Rationale & Commentary |
| Physical Form | Solid | [1] |
| Appearance | Expected to be a crystalline solid, potentially off-white to tan/brown. | Similar substituted aminohydroxybenzoic acids appear as cream to brown powders[5]. Color may arise from slight oxidation over time. |
| Melting Point | Not experimentally determined in available literature. | A high melting point is anticipated due to extensive intermolecular hydrogen bonding between the carboxylic acid, hydroxyl, and amino groups, forming a stable crystal lattice. |
| Solubility | Sparingly soluble in water and non-polar organic solvents. Soluble in polar organic solvents like DMSO and DMF. | The molecule has both polar (functional groups) and non-polar (benzene ring) character. Its amphoteric nature suggests pH-dependent aqueous solubility. For related compounds like 4-hydroxybenzoic acid, solubility in aqueous buffers is limited but enhanced by first dissolving in an organic solvent like DMF[6]. |
| pKa | Not experimentally determined. Predicted values are: ~3.5-4.5 (Carboxylic Acid), ~8-10 (Phenolic Hydroxyls), ~3-4 (Anilinic Amine). | The pKa of the carboxylic acid is expected to be similar to 3,5-dihydroxybenzoic acid (pKa ~4.04)[7]. The electron-donating amino group may slightly increase the pKa (decrease acidity) compared to benzoic acid (pKa 4.20). The phenolic hydroxyls will be weakly acidic, and the anilinic amine will be weakly basic. |
Chemical Properties and Reactivity
The reactivity of 4-Amino-3,5-dihydroxybenzoic acid is rich and varied, owing to its four distinct functional groups.
-
Carboxylic Acid Group (-COOH): This group can undergo standard reactions such as esterification with alcohols under acidic conditions, conversion to an acid chloride using reagents like thionyl chloride (SOCl₂), and amide bond formation with amines, often facilitated by coupling agents.
-
Phenolic Hydroxyl Groups (-OH): These groups are weakly acidic and can be deprotonated by a suitable base. They can undergo O-alkylation to form ethers and are susceptible to oxidation, which is why storage in an inert atmosphere is recommended[1][3].
-
Aromatic Amine Group (-NH₂): This group is basic and nucleophilic. It can be acylated, alkylated, and, importantly, can be converted to a diazonium salt using nitrous acid at low temperatures. This diazonium intermediate is highly versatile and can be used in Sandmeyer-type reactions to introduce a wide variety of other substituents.
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Aromatic Ring: The benzene ring is highly activated towards electrophilic aromatic substitution due to the powerful electron-donating effects of the amino and hydroxyl groups. These groups are ortho, para-directing. Given that the position para to the amino group is occupied by the carboxylic acid, and the positions ortho to the amino group are occupied by hydroxyls, the remaining positions on the ring are the primary targets for substitution, although steric hindrance is a significant factor.
Spectroscopic Profile (Analytical Characterization)
While experimental spectra for this specific molecule are not widely published, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.
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¹H NMR: The spectrum is expected to show a singlet for the two equivalent aromatic protons (H-2 and H-6). Due to the strong electron-donating nature of the substituents, this peak would likely appear in the upfield region of the aromatic spectrum (~6.0-7.0 ppm). Broad signals corresponding to the exchangeable protons of the -OH, -NH₂, and -COOH groups would also be present.
-
¹³C NMR: Seven distinct carbon signals are expected. The carboxyl carbon will be the most downfield (~170 ppm). The carbon attached to the amino group (C-4) and those attached to the hydroxyl groups (C-3, C-5) will also have characteristic shifts, influenced by the strong electron-donating effects.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorption bands. A very broad peak from ~2500-3300 cm⁻¹ would correspond to the O-H stretch of the hydrogen-bonded carboxylic acid. Overlapping in this region would be the O-H stretches from the phenols and the N-H stretches from the amine (~3200-3500 cm⁻¹). A strong C=O stretch for the carboxylic acid would appear around 1670-1700 cm⁻¹. The spectrum for the related 4-hydroxybenzoic acid shows a characteristic acidic C=O stretch at 1663 cm⁻¹ and a phenolic -OH stretch at 3449 cm⁻¹[8].
-
UV-Vis Spectroscopy: The molecule contains a substituted benzene chromophore. The presence of multiple auxochromes (-OH, -NH₂) is expected to cause a bathochromic (red) shift of the absorption maxima compared to benzoic acid. For comparison, 3,5-dihydroxybenzoic acid exhibits absorption maxima at 208 nm, 250 nm, and 308 nm[9]. A similar profile is expected for the title compound.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 169.14. A characteristic fragmentation pattern would involve the loss of H₂O (m/z = 151) and the loss of COOH (m/z = 124), which is a common fragmentation for benzoic acids.
Synthesis and Purification
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process: (1) regioselective nitration of the starting material, followed by (2) reduction of the resulting nitro group to an amine.
Caption: Proposed two-step synthesis of 4-Amino-3,5-dihydroxybenzoic acid.
Experimental Protocol: Step 1 - Nitration
Causality: The hydroxyl groups of 3,5-dihydroxybenzoic acid are strongly activating, making the ring highly susceptible to nitration. The position between the two hydroxyl groups (C-4) is the most sterically accessible and electronically activated site for electrophilic substitution. Careful control of temperature and nitric acid concentration is crucial to prevent over-nitration or oxidation of the sensitive phenol groups.
-
Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1 mole-equivalent of 3,5-dihydroxybenzoic acid in concentrated sulfuric acid at 0°C.
-
Nitration: Slowly add a cooled mixture of 1.1 mole-equivalents of nitric acid and a small amount of sulfuric acid via the dropping funnel. Maintain the internal temperature below 5°C throughout the addition.
-
Reaction: Stir the mixture at 0-5°C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture slowly over crushed ice with vigorous stirring.
-
Isolation: The precipitated product, 4-Nitro-3,5-dihydroxybenzoic acid, is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.
Experimental Protocol: Step 2 - Reduction
Causality: The nitro group is readily reduced to a primary amine using various methods. A classic and reliable method is the use of tin metal in concentrated hydrochloric acid, which is effective for aromatic nitro compounds[10]. The acidic workup initially produces the hydrochloride salt of the amine.
-
Setup: Suspend the crude 4-Nitro-3,5-dihydroxybenzoic acid (1 mole-equivalent) in concentrated hydrochloric acid in a round-bottom flask.
-
Reduction: Add granular tin (Sn) (2.5-3 mole-equivalents) portion-wise. The reaction is exothermic; maintain the temperature with an ice bath as needed.
-
Completion: After the addition is complete, heat the mixture on a water bath for 1-2 hours to ensure the reaction goes to completion.
-
Workup: Cool the reaction mixture. The product may precipitate as a double tin salt. Filter the solid and dissolve it in warm water. Remove the tin by passing hydrogen sulfide gas through the solution to precipitate tin sulfide, or by carefully neutralizing with a strong base to precipitate tin hydroxides, followed by filtration.
-
Isolation: Concentrate the filtrate. To precipitate the free amine, adjust the pH to its isoelectric point (around pH 4-5) using a solution of sodium acetate.
-
Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from hot water or a dilute ethanol/water mixture to yield pure 4-Amino-3,5-dihydroxybenzoic acid.
Applications in Research and Drug Development
4-Amino-3,5-dihydroxybenzoic acid is a valuable scaffold for several reasons:
-
Pharmaceutical Intermediate: Its structure is a component of more complex molecules with potential biological activity. Dihydroxybenzoic acid derivatives have been investigated for various pharmacological activities, including the inhibition of platelet aggregation[11]. This compound serves as a pivotal intermediate in drug synthesis, contributing to the development of diverse drugs[12].
-
Versatile Building Block: The presence of four modifiable functional groups allows for sequential and selective reactions, making it an ideal starting point for building combinatorial libraries or synthesizing complex target molecules in organic synthesis[13].
-
Polymer and Materials Science: The amino and hydroxyl groups can participate in polymerization reactions, for example, in the formation of high-performance polybenzoxazoles or other specialty polymers.
Safety and Handling
While specific safety data for 4-Amino-3,5-dihydroxybenzoic acid is limited, a hazard assessment can be made based on its structure and data from closely related compounds like 4-amino-3-hydroxybenzoic acid and 4-amino-3,5-diiodobenzoic acid.
| Safety Aspect | Information & Recommendations | Source (Analogous Compounds) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [14][15][16] |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][15][16] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [1][3] |
Researchers should handle this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
References
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Chemical Properties of 4-Amino-3-hydroxybenzoic acid (CAS 2374-03-0). (n.d.). Cheméo. Retrieved March 25, 2026, from [Link]
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4-Amino-3-hydroxybenzoic acid | C7H7NO3. (n.d.). PubChem. Retrieved March 25, 2026, from [Link]
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4-((3,5-DICHLOROBENZOYL)AMINO)-3-HYDROXYBENZOIC ACID. (n.d.). precisionFDA. Retrieved March 25, 2026, from [Link]
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Bhattacharyya, S. C., & Seymour, D. E. (1950). 4-Aminosalicylic acid and its derivatives. Part II. The synthesis of 4-amino-2 : 5- and 4-amino-2 : 3-dihydroxybenzoic acid. Journal of the Chemical Society, 1139-1140. [Link]
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4-amino-3,5-dihydroxybenzoic acid,(CAS# 958232-24-1). (n.d.). Sinfoo Biotech. Retrieved March 25, 2026, from [Link]
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Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. (n.d.). Retrieved March 25, 2026, from [Link]
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Preparation of 4-amino-3-hydroxybenzoic acid. (n.d.). PrepChem.com. Retrieved March 25, 2026, from [Link]
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4-Amino-3,5-diiodobenzoic acid | C7H5I2NO2. (n.d.). PubChem. Retrieved March 25, 2026, from [Link]
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3,5-dihydroxybenzoic acid. (n.d.). Organic Syntheses Procedure. Retrieved March 25, 2026, from [Link]
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The Role of 3,5-Dihydroxybenzoic Acid in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM. Retrieved March 25, 2026, from [Link]
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IR-spectrum of the product 4-hydroxybenzoic acid. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]
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UV-Vis Spectrum of 3,5-dihydroxybenzoic Acid. (n.d.). SIELC Technologies. Retrieved March 25, 2026, from [Link]
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2,4-Dihydroxybenzoic acid. (n.d.). In Wikipedia. Retrieved March 25, 2026, from [Link]
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bmse000328 3,4-Dihydroxybenzoic Acid. (n.d.). BMRB. Retrieved March 25, 2026, from [Link]
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